4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of approximately 323.29 g/mol. It appears as a white crystalline solid with a melting point of 205-206°C and a flash point of 257.1°C. This compound is classified as a heterobifunctional crosslinker due to its ability to react with amines via its succinimidyl ester group while also engaging in non-specific reactions through the benzophenone moiety, making it valuable in biochemical applications .
4-Benzoylbenzoic acid succinimidyl ester exhibits notable biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions .
The synthesis of 4-benzoylbenzoic acid succinimidyl ester typically involves:
This method allows for high yields and purity, making it suitable for laboratory applications.
4-Benzoylbenzoic acid succinimidyl ester has several applications, including:
Interaction studies utilizing 4-benzoylbenzoic acid succinimidyl ester focus on its ability to covalently link biomolecules, enabling researchers to explore protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics. The compound's photoreactive properties allow for real-time monitoring of these interactions under UV light, providing insights into conformational changes and binding affinities .
Several compounds share structural or functional similarities with 4-benzoylbenzoic acid succinimidyl ester. Key examples include:
Compound Name | Structure/Functionality | Unique Aspects |
---|---|---|
N-Hydroxysuccinimide | Commonly used for amine coupling but lacks photoreactivity | Does not have a benzophenone moiety |
4-Bromobenzoyl chloride | Halogenated derivative used for electrophilic reactions | More reactive but less selective than succinimidyl ester |
4-Methylbenzoyl chloride | Similar reactivity but less sterically hindered | More versatile in certain coupling reactions |
4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications .
The NHS ester moiety reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological to slightly alkaline conditions (pH 7.2–9.0). This reaction forms stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct. Key characteristics include:
Property | Value/Description | Source |
---|---|---|
Reaction half-life (pH 7.0) | 4–5 hours at 0°C | |
Optimal pH range | 7.2–9.0 | |
Competing reaction | Hydrolysis (rate increases with pH) |
The benzophenone group undergoes UV-induced (λ ≈ 360 nm) transition to a triplet state, enabling covalent insertion into C–H and N–H bonds within 3–10 Å. Unlike diazirines, benzophenones exhibit:
The sequential reaction process maximizes specificity while minimizing non-target interactions:
Step 1: Amine Conjugation
Step 2: Photoactivation
Parameter | Optimal Conditions | Impact on Efficiency |
---|---|---|
UV duration | 25–50 min | ↑ Crosslink density |
Crosslinker:Protein ratio | 0.5:1 to 1.5:1 (w/w) | Balances specificity/yield |
Temperature | 4°C (ice) | Reduces hydrolysis |
In human serum albumin (HSA), 4-benzoylbenzoic acid succinimidyl ester identified:
Condition | Degradation Rate (t1/2) | Mitigation Strategy |
---|---|---|
Aqueous buffer (pH 7.4) | 8.3 hours | Lyophilize in DMSO aliquots |
4°C (dark) | >6 months | Argon atmosphere storage |
Repeated freeze-thaw | 32% activity loss/cycle | Single-use aliquots |
The benzophenone moiety in 4-BBSA-SE undergoes UV-mediated (350–365 nm) activation to generate a reactive triplet-state diradical, which forms covalent bonds with nearby C–H groups within 3.1 Å [2] [5]. This property allows irreversible stabilization of transient interactions, such as enzyme-substrate complexes or signaling protein assemblies, which dissociate under traditional purification conditions. For example, in a study of GTPase-activating protein (GAP) interactions with Ras, 4-BBSA-SE crosslinked a low-affinity intermediate complex (Kd > 10 μM) that was undetectable via co-immunoprecipitation [5]. The NHS ester selectively modified surface-exposed lysines (e.g., Lys16 and Lys117 in Ras), while benzophenone captured adjacent residues in GAP (e.g., Val211 and Met267), confirming interaction interfaces [5].
Table 1: Comparison of Crosslinkers for Transient Interaction Capture
Crosslinker | Reactive Groups | Capture Efficiency (%) | Resolution (Å) |
---|---|---|---|
4-BBSA-SE | NHS, Benzophenone | 92 ± 3 | 3.1 |
DSS | NHS, NHS | 45 ± 7 | 11.4 |
Sulfo-SDA | Diazirine, NHS | 78 ± 5 | 2.8 |
In a proteome-wide study of E. coli cytosol, 4-BBSA-SE identified 1,639 lysine modification sites and 582 serine/threonine sites across 427 proteins [3] [5]. Notably, it revealed interactions between the chaperone GroEL and nascent polypeptides (e.g., ribosomal protein S6), which were missed by traditional crosslinkers like disuccinimidyl suberate (DSS). The benzophenone group enabled a 2.1-fold increase in hydrophobic interaction detection, including membrane-associated complexes such as SecA-SecYEG [5].
Figure 1: Network of E. coli Cytosolic Interactions Mapped Using 4-BBSA-SE
[Diagram showing nodes for GroEL, SecA, ribosomal proteins, and metabolic enzymes connected by crosslink-determined edges.]
4-BBSA-SE has resolved pH-induced conformational changes in human serum albumin (HSA) and cytochrome C. At pH 7.4, HSA exhibits an open conformation with 4-BBSA-SE crosslinks between Lys190 (domain I) and Lys525 (domain III), spacing 28.7 Å. At pH 4.0, a closed conformation forms, shortening this distance to 14.2 Å and creating new crosslinks (Lys137-Lys432) [5]. In cytochrome C, acidic pH (5.5) induced partial unfolding, evidenced by crosslinks between Lys72 and previously buried His33 [5].
Table 2: pH-Dependent Crosslinking Patterns in HSA
pH | Dominant Conformation | Crosslinked Lysine Pairs | Distance (Å) |
---|---|---|---|
7.4 | Open | 190–525, 137–432 | 28.7, 24.1 |
5.5 | Intermediate | 137–432, 190–414 | 24.1, 19.8 |
4.0 | Closed | 137–414, 190–381 | 14.2, 12.9 |
In a study of allosteric signaling in β2-adrenergic receptor (β2AR), 4-BBSA-SE modified Lys267 in the extracellular loop 2. UV irradiation captured conformational shifts propagating to intracellular loop 3 (residues Tyr219 and Ser329) upon agonist binding [5]. Molecular dynamics simulations validated that these crosslinks represent force transmission pathways critical for G-protein coupling. Similarly, in aldolase, crosslinks between Lys107 (substrate-binding site) and Lys229 (dimer interface) revealed a substrate-induced allosteric network [3].
Table 3: Allosteric Crosslinks in β2AR
Ligand State | Modified Lysine | Captured Residues | Pathway Role |
---|---|---|---|
Agonist | Lys267 | Tyr219, Ser329 | G-protein activation |
Inverse agonist | Lys267 | Phe193, Leu272 | Stabilization of inactive state |
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